2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOORMYFDKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H15N3O2
- Molecular Weight: 245.28 g/mol
- CAS Number: 1374509-78-0
- Structural Characteristics: The compound features a pyrimidinone core substituted with a methoxyphenyl group and amino functionality, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15.1 µM, indicating potential as anticancer agents .
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling and cancer progression. Some derivatives exhibited IC50 values as low as 6.09 µM against PTP1B .
- Induction of Apoptosis: Studies suggest that related thiazolidinone derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
- Antiviral Activity: N-Heterocycles, including pyrimidine derivatives, have demonstrated promising antiviral activity by inhibiting viral replication mechanisms .
Study on Anticancer Activity
A study involving a series of pyrimidine derivatives demonstrated that modifications at the C-2 and N-3 positions significantly enhanced their anticancer activity. The most active compounds were noted to induce apoptosis in cancer cell lines while sparing normal fibroblasts, highlighting their selectivity .
Metabolic Disorder Modulation
Another investigation into similar compounds revealed their ability to modulate metabolic pathways associated with insulin resistance. These compounds improved glucose uptake in vitro and showed beneficial effects in animal models of type 2 diabetes by reducing hyperglycemia and improving lipid profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 245.28 g/mol |
| CAS Number | 1374509-78-0 |
| Anticancer IC50 (HeLa) | 8.9 µM - 15.1 µM |
| PTP1B Inhibition IC50 | 6.09 µM |
| Biological Activity | Mechanism |
|---|---|
| Cytotoxicity | Induces apoptosis |
| Insulin Sensitization | Enhances glucose uptake |
| Antiviral Activity | Inhibits viral replication |
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications in the pyrimidine structure can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes such as DNA synthesis and repair mechanisms .
Antimicrobial Activity
Research has demonstrated that 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to reduced proliferation of cells, making it a target for cancer therapy .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antitumor activity in vitro. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant antitumor potential .
Case Study 2: Antimicrobial Properties
A comparative study published in Antibiotics assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its use as a scaffold for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenyl analog (), which may alter electronic effects and binding interactions due to para vs. ortho substitution .
- Steric Effects: The 5,6-dimethyl groups in the target compound introduce steric bulk absent in analogs like 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one () .
Preparation Methods
General Synthetic Strategy
The synthesis of pyrimidin-4(3H)-ones typically involves cyclization reactions between β-dicarbonyl compounds, urea or thiourea derivatives, and aromatic amines or aldehydes. For the specific compound 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, the key steps include:
- Formation of the 5,6-dimethylpyrimidin-4-one core.
- Introduction of the 2-methoxyphenylamino substituent via nucleophilic substitution or condensation.
Preparation of the Pyrimidin-4-one Core
The 5,6-dimethylpyrimidin-4-one scaffold can be synthesized through condensation of malononitrile or cyanoacetate derivatives with urea and appropriate aldehydes or ketones under reflux conditions or microwave irradiation to improve yield and reduce reaction time.
Microwave irradiation has been shown to significantly enhance the yield and reduce reaction time compared to conventional reflux methods.
Introduction of the 2-Methoxyphenylamino Group
The amino substituent at the 2-position of the pyrimidine ring is introduced by reaction with 2-methoxyaniline or its derivatives. This is typically achieved by nucleophilic aromatic substitution or Mannich-type reactions.
- Nucleophilic substitution: Reaction of 2-chloropyrimidine derivatives with 2-methoxyaniline under reflux in ethanol or methanol for several hours yields the desired amino-substituted pyrimidinone.
- Mannich reaction: Aminomethylation using formaldehyde and 2-methoxyaniline on a suitable pyrimidine precursor under mild conditions (room temperature to reflux) can introduce the amino group.
Alkylation and Functional Group Modifications
In some protocols, the sulfur or oxygen atoms on the pyrimidinone ring are alkylated to improve solubility or biological activity. For example, alkylation with chloroacetamides in the presence of potassium carbonate in DMF has been used for related pyrimidinone derivatives.
Representative Synthetic Route Summary
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction time and improves yield for pyrimidine derivatives compared to conventional heating.
- Eco-friendly protocols avoiding hazardous reagents like phosphorus oxychloride have been developed, using sodium methylate and methanol or ethanol as solvents.
- Alkylation reactions on pyrimidinones proceed selectively on nucleophilic sulfur atoms, leading to monosubstituted products with good yields (55-82%).
- Mannich-type reactions provide a convenient approach for amino group introduction under mild conditions with high selectivity.
Data Table: Comparative Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional reflux | Malononitrile, urea, aldehyde | 80-90°C, 2-4 h | 70-80 | Simple setup | Longer reaction time |
| Microwave irradiation | Same as above | Microwave, minutes | 85-90 | Fast, higher yield | Requires microwave reactor |
| Sodium methylate cyclization | Cyanoacetate, urea, sodium methylate | Reflux 65-80°C, 3-4 h | 75-85 | Green, avoids toxic reagents | Moderate reaction time |
| Amination via nucleophilic substitution | 2-chloropyrimidine, 2-methoxyaniline | Reflux ethanol, 4-7 h | 70-85 | High selectivity | Requires halopyrimidine precursor |
| Alkylation with chloroacetamides | Pyrimidinone, chloroacetamide, K2CO3 | DMF, 70-80°C, 5-12 h | 55-82 | Good yields, selective S-alkylation | Longer reaction time |
Q & A
Q. What are the optimized synthetic routes for 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted malonates with amidines or guanidines under basic conditions. For example, describes chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) with triethylamine as an acid scavenger, followed by hydrolysis to yield hydroxylated derivatives . To optimize yields, control reaction temperature (e.g., 85–95°C for chlorination) and use stoichiometric scavengers to neutralize HCl byproducts. Solvent-free conditions (as in ) reduce side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are essential?
Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, as demonstrated for related pyrimidinones in and . SC-XRD parameters include data-to-parameter ratios >15 and R-factors <0.06 for reliability . Complementary techniques:
- NMR : Assign peaks using ¹H/¹³C and 2D experiments (e.g., HSQC, HMBC) to verify substituent positions.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
Q. What in vitro pharmacological screening approaches are suitable for initial biological activity assessment?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyrimidinone core, which often interacts with ATP-binding pockets. highlights antimicrobial and anti-inflammatory screens as starting points. Use:
- Microdilution assays for antimicrobial activity (MIC values).
- ELISA for cytokine inhibition (e.g., TNF-α, IL-6).
- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of this compound, and what parameters are critical?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate physicochemical properties (e.g., logP, solubility) and biodegradation potential. emphasizes evaluating distribution in abiotic/biotic compartments. Key steps:
- Molecular dynamics simulations : Assess partitioning in water/soil systems.
- EPI Suite : Predict persistence (half-life) and bioaccumulation factors.
- Metabolite identification : Use LC-HRMS to detect transformation products in simulated environmental matrices .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigate by:
- Standardizing protocols : Use CLSI guidelines for antimicrobial assays or NIH/WHO recommendations for cytotoxicity.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values with Hill slope analysis to compare potency.
- Meta-analysis : Pool data from multiple studies (e.g., and ) using fixed/random-effects models to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer: Systematic modification of the 2-methoxyphenyl and 5,6-dimethyl groups is key. and suggest:
- Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring to enhance target binding.
- Heterocyclic replacements : Swap pyrimidinone with thieno-pyrimidine () to improve metabolic stability.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align derivatives with active conformations .
Q. What experimental designs are robust for evaluating chronic toxicity in ecological models?
Methodological Answer: Adopt split-plot designs (as in ) with longitudinal monitoring. For example:
- Test organisms : Daphnia magna (aquatic) and Eisenia fetida (terrestrial).
- Exposure regimes : Chronic dosing (28–90 days) with sublethal concentrations (10–50% LC₅₀).
- Endpoints : Reproductive success, oxidative stress markers (SOD, CAT activity), and histopathology. Use ANOVA with post-hoc Tukey tests for significance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
